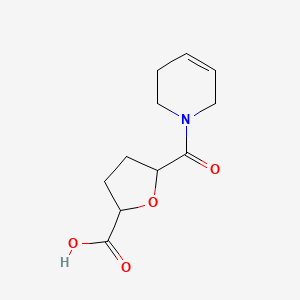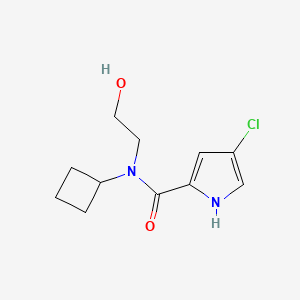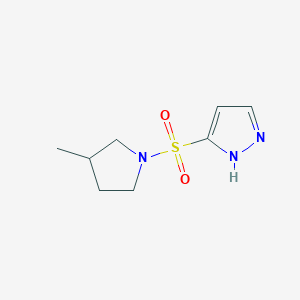
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid, also known as DPOC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a range of biochemical and physiological effects that make it useful for studying various biological processes.
Mechanism of Action
The mechanism of action of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves its ability to bind to specific sites on proteins. This binding can either enhance or inhibit the activity of the protein, depending on the specific site that is targeted by 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
Biochemical and Physiological Effects
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. One of the primary effects of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to modulate protein-protein interactions. This can be used to study the function of specific proteins and their interactions with other proteins in various biological processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its ability to selectively target specific sites on proteins. This makes it useful for studying the function of individual proteins and their interactions with other proteins. However, one of the limitations of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid. One area of interest is the development of new derivatives of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid that can selectively target specific proteins or protein complexes. Another area of interest is the use of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in the study of disease pathways, particularly in the development of new therapies for various diseases. Overall, the potential applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid in scientific research are vast, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid involves a multistep process that begins with the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-2-oxazoline to yield the final product, 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid.
Scientific Research Applications
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been used extensively in scientific research as a tool for studying various biological processes. One of the primary applications of 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid is in the study of protein-protein interactions. 5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid has been shown to bind to specific sites on proteins, which can be used to study the interactions between different proteins.
properties
IUPAC Name |
5-(3,6-dihydro-2H-pyridine-1-carbonyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(12-6-2-1-3-7-12)8-4-5-9(16-8)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGJAGIDQAKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2CCC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)


![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![4-[Cyclobutyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6627871.png)
![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)




![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)

![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
